
6E-Dodecen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6E-Dodecen-1-ol, also known as (E)-6-Dodecen-1-ol, is an organic compound with the molecular formula C12H24O. It is a type of fatty alcohol characterized by a double bond at the sixth carbon atom in the E-configuration. This compound is commonly found in various natural sources and is used in different industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
6E-Dodecen-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding aldehyde or acid. For instance, the reduction of 6-dodecenoic acid using a reducing agent like lithium aluminum hydride (LiAlH4) can yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of the corresponding aldehyde. This process involves the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
6E-Dodecen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or acid.
Reduction: The compound can be further reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 6-Dodecenal or 6-Dodecenoic acid.
Reduction: Dodecanol.
Substitution: 6-Dodecenyl chloride.
Scientific Research Applications
6E-Dodecen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in pheromone signaling in insects.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6E-Dodecen-1-ol involves its interaction with specific molecular targets. In biological systems, it can act as a pheromone, binding to receptor proteins and triggering specific behavioral responses. The pathways involved in these processes are still under investigation, but they likely involve signal transduction mechanisms that lead to changes in cellular activity .
Comparison with Similar Compounds
Similar Compounds
6-Dodecen-1-ol (Z): The Z-isomer of 6-Dodecen-1-ol, which has a different spatial arrangement of atoms around the double bond.
Dodecanol: A saturated fatty alcohol with no double bonds.
6-Dodecenoic acid: The corresponding acid form of 6E-Dodecen-1-ol.
Uniqueness
This compound is unique due to its specific E-configuration, which imparts distinct chemical and physical properties compared to its Z-isomer and other similar compounds. This configuration affects its reactivity and interactions with other molecules, making it valuable in various applications .
Properties
Molecular Formula |
C12H24O |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
(E)-dodec-6-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,13H,2-5,8-12H2,1H3/b7-6+ |
InChI Key |
IENBWMQKVZLORT-VOTSOKGWSA-N |
Isomeric SMILES |
CCCCC/C=C/CCCCCO |
Canonical SMILES |
CCCCCC=CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


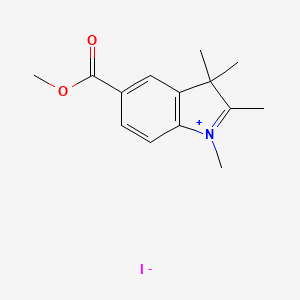
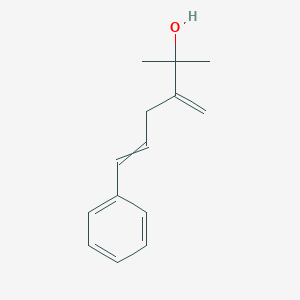
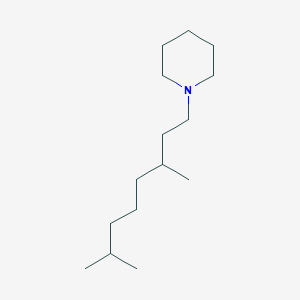
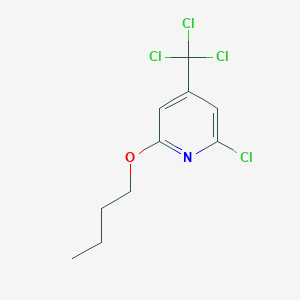
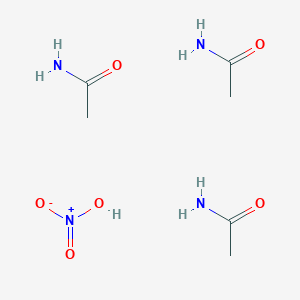
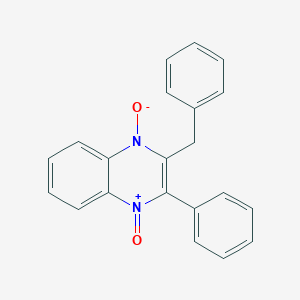
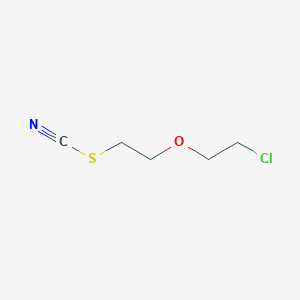
![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)
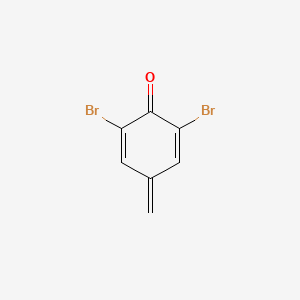

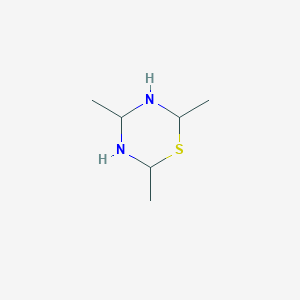
![5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B14633157.png)

![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)
